Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate
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Overview
Description
Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a lithium ion coordinated with a 2-(6-methoxypyridin-2-yl)acetate ligand, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the complete formation of the desired product. The reaction can be represented as follows:
6-methoxypyridine-2-carboxylic acid+LiOH→Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the methoxy group or other functional groups can be replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced pyridine derivatives.
Scientific Research Applications
Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various pyridine-based derivatives, which are important in organic synthesis and catalysis.
Medicine: The compound is being explored for its potential therapeutic effects, including its use in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate involves its interaction with various molecular targets and pathways. The lithium ion can displace other cations such as potassium, sodium, and calcium in neuronal enzymes and neurotransmitter receptors, thereby modulating their activity . This displacement can affect various cellular processes, including signal transduction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) ion 2-(2-methylpyridin-4-yl)acetate: This compound has a similar structure but with a methyl group instead of a methoxy group.
Lithium(1+) ion 2-(2-methylpyridin-3-yl)acetate: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
Lithium(1+) ion 2-(6-methoxypyridin-2-yl)acetate is a lithium salt that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a lithium ion coordinated with a 2-(6-methoxypyridin-2-yl)acetate ligand. The presence of the methoxy group enhances its electronic properties, potentially influencing its interaction with biological targets. The synthesis typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with lithium hydroxide in an aqueous medium, as shown in the equation below:
The biological activity of this compound is primarily attributed to the lithium ion's ability to interact with various neurotransmitter systems. Lithium ions can displace other cations (e.g., sodium and potassium) in neuronal enzymes and receptors, modulating their activity. This modulation is crucial for mood stabilization and neuroprotection, which are significant for conditions like bipolar disorder and depression.
Neuroprotective Effects
Research indicates that lithium compounds exhibit neuroprotective properties, potentially through the inhibition of glycogen synthase kinase 3 (GSK-3), which is involved in neuronal survival and differentiation. Studies have shown that lithium can promote neurogenesis and enhance synaptic plasticity, making it a candidate for treating neurodegenerative diseases.
Study on Neuroprotective Properties
A study published in Journal of Neurochemistry explored the neuroprotective effects of lithium salts on neuronal cultures exposed to oxidative stress. The results indicated that lithium significantly reduced cell death and increased cell viability, supporting its role as a neuroprotective agent.
Antimicrobial Research
Another investigation focused on related lithium compounds revealed their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Although direct evidence for this compound was not presented, the findings suggest that similar compounds could exhibit comparable antimicrobial properties .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Lithium(1+) ion 2-(5-cyanopyridin-2-yl)acetate | Cyanopyridine moiety | Enhanced anti-inflammatory effects |
Lithium(1+) ion 2-(2-methylpyridin-4-yl)acetate | Methyl group instead of methoxy | Different pharmacological profile |
Lithium(1+) ion 2-(6-fluoropyridin-2-yl)acetate | Fluorinated pyridine | Increased lipophilicity affecting bioavailability |
Properties
IUPAC Name |
lithium;2-(6-methoxypyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.Li/c1-12-7-4-2-3-6(9-7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWCVAZROZVMFX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=CC=CC(=N1)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8LiNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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